molecular formula C11H11ClN2O2 B2776001 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 923239-59-2

5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2776001
CAS RN: 923239-59-2
M. Wt: 238.67
InChI Key: RIDZZEICDWGEAM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole, also known as CMEPO, is a synthetic organic compound belonging to the oxadiazole class of compounds. CMEPO is a five-membered ring with a nitrogen atom at the center and two oxygen atoms at the corners. CMEPO is a colorless liquid at room temperature, with a melting point of -20°C and a boiling point of 131°C. CMEPO is an important intermediate in the synthesis of a variety of organic compounds and is used in a wide range of scientific research applications.

Scientific Research Applications

Antibacterial Activity

The compound 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole has been utilized in the synthesis of novel compounds with significant antibacterial properties. A study by Rai et al. (2010) describes the design, synthesis, and characterization of a series of novel compounds derived from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole. These compounds were evaluated for their in-vitro antibacterial activity, showing significant efficacy against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with the compound {5-chloro-2-[(3-(2,5-difluoro-4-methyl-phenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanone displaying notable minimum inhibitory concentrations (Rai et al., 2010).

Heterocyclic Chemistry

In the field of heterocyclic chemistry, this compound serves as a precursor for various chemical transformations. Rufenacht (1972) explored the synthesis of 2-alkoxy and 2-alkylthio-5-chloromethyl-1,3,4-thiadiazoles and oxadiazoles, demonstrating the compound's versatility in creating heterocyclic compounds with potential applications in materials science and pharmaceuticals (Rufenacht, 1972).

Liquid Crystals and Photoluminescence

Han et al. (2010) reported the synthesis and characterization of 1,3,4-oxadiazole derivatives, including compounds derived from this compound, for their mesomorphic behavior and photoluminescent properties. These compounds exhibited cholesteric and nematic mesophases and showed strong blue fluorescence emissions, indicating their potential in optoelectronic applications (Han et al., 2010).

Antimalarial Research

The structure of this compound has been explored in the synthesis of 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles by Hutt et al. (1970), which were evaluated for their antimalarial activities. These compounds showed significant activity against Plasmodium berghei in mice, highlighting the potential of this compound derivatives in developing new antimalarial agents (Hutt et al., 1970).

properties

IUPAC Name

5-(chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-15-9-6-4-3-5-8(9)11-13-10(7-12)16-14-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDZZEICDWGEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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